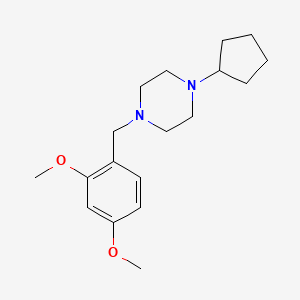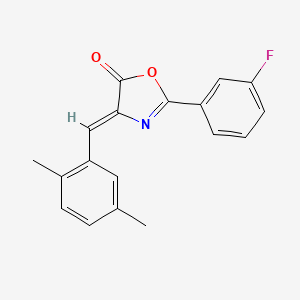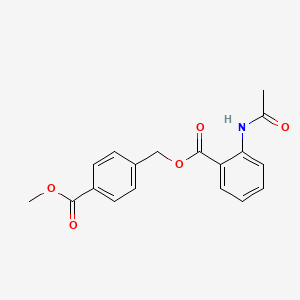![molecular formula C11H16BrNO2 B5726025 2,2'-[(4-bromobenzyl)imino]diethanol](/img/structure/B5726025.png)
2,2'-[(4-bromobenzyl)imino]diethanol
Overview
Description
2,2'-[(4-bromobenzyl)imino]diethanol, also known as BBIDE, is a chemical compound that has gained significant attention in the field of scientific research. BBIDE is a chelating agent that has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.
Scientific Research Applications
2,2'-[(4-bromobenzyl)imino]diethanol has been found to have potential applications in various fields of scientific research. In medicine, 2,2'-[(4-bromobenzyl)imino]diethanol has been studied for its potential use as a chelating agent for heavy metal poisoning. 2,2'-[(4-bromobenzyl)imino]diethanol has also been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. In agriculture, 2,2'-[(4-bromobenzyl)imino]diethanol has been found to have potential as a growth regulator for plants. In environmental science, 2,2'-[(4-bromobenzyl)imino]diethanol has been studied for its potential use in wastewater treatment.
Mechanism of Action
2,2'-[(4-bromobenzyl)imino]diethanol acts as a chelating agent, forming complexes with metal ions. The chelation process involves the formation of a ring-like structure between the 2,2'-[(4-bromobenzyl)imino]diethanol molecule and the metal ion. This complex formation prevents the metal ion from interacting with other molecules, thereby reducing its toxicity. In the case of anticancer properties, 2,2'-[(4-bromobenzyl)imino]diethanol has been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2,2'-[(4-bromobenzyl)imino]diethanol has been found to have various biochemical and physiological effects. In the case of heavy metal poisoning, 2,2'-[(4-bromobenzyl)imino]diethanol has been found to reduce the toxicity of metal ions by forming complexes with them. In the case of anticancer properties, 2,2'-[(4-bromobenzyl)imino]diethanol has been found to induce apoptosis in cancer cells by activating various signaling pathways. 2,2'-[(4-bromobenzyl)imino]diethanol has also been found to have potential as a growth regulator for plants, promoting root growth and increasing crop yield.
Advantages and Limitations for Lab Experiments
2,2'-[(4-bromobenzyl)imino]diethanol has several advantages for lab experiments. It is a relatively simple compound to synthesize and has been found to be stable under various conditions. 2,2'-[(4-bromobenzyl)imino]diethanol has also been found to have low toxicity and is easily biodegradable. However, 2,2'-[(4-bromobenzyl)imino]diethanol has some limitations for lab experiments. Its solubility in water is relatively low, making it difficult to work with in aqueous solutions. 2,2'-[(4-bromobenzyl)imino]diethanol is also relatively expensive compared to other chelating agents.
Future Directions
There are several future directions for research on 2,2'-[(4-bromobenzyl)imino]diethanol. In the field of medicine, further studies are needed to determine the efficacy of 2,2'-[(4-bromobenzyl)imino]diethanol as a chelating agent for heavy metal poisoning and as a chemotherapeutic agent. In agriculture, further studies are needed to determine the optimal dosage and application method for 2,2'-[(4-bromobenzyl)imino]diethanol as a growth regulator for plants. In environmental science, further studies are needed to determine the effectiveness of 2,2'-[(4-bromobenzyl)imino]diethanol in wastewater treatment and its potential impact on the environment. Overall, 2,2'-[(4-bromobenzyl)imino]diethanol has significant potential for various scientific research applications and warrants further investigation.
properties
IUPAC Name |
2-[(4-bromophenyl)methyl-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c12-11-3-1-10(2-4-11)9-13(5-7-14)6-8-15/h1-4,14-15H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYHVMIRZKMMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CCO)CCO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

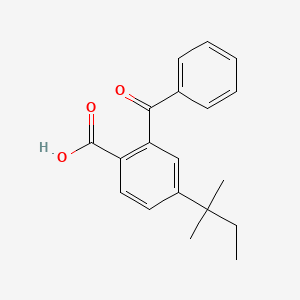
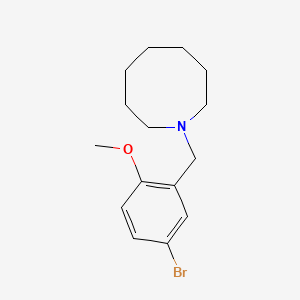
![1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5725951.png)
![2-[(2-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5725959.png)

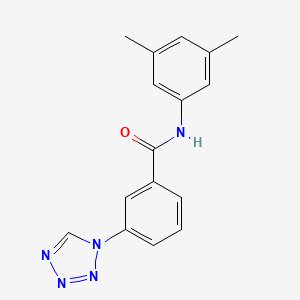
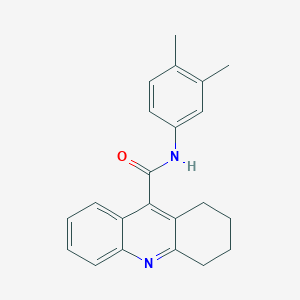
![4-[({[amino(3-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5725987.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5725992.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5726000.png)
